Cas no 945613-46-7 ((1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol)
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol
- 1H-Inden-1-ol, 2,3-dihydro-2,6-dimethyl-, (1S,2S)-
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- MDL: MFCD30267469
- Inchi: 1S/C11H14O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8,11-12H,6H2,1-2H3/t8-,11-/m0/s1
- InChI Key: ODZAJPZIKWGMCJ-KWQFWETISA-N
- SMILES: [C@@H]1(O)C2=C(C=CC(C)=C2)C[C@@H]1C
Computed Properties
- Exact Mass: 162.104465066g/mol
- Monoisotopic Mass: 162.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 20.2Ų
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-306227-1g |
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |
945613-46-7 | 95% | 1g |
$1057.0 | 2023-09-05 | |
| Enamine | EN300-306227-5g |
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |
945613-46-7 | 95% | 5g |
$3065.0 | 2023-09-05 | |
| Enamine | EN300-306227-10g |
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |
945613-46-7 | 95% | 10g |
$4545.0 | 2023-09-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027566-1g |
(1S,2S)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-ol |
945613-46-7 | 95% | 1g |
¥5180.0 | 2024-04-17 | |
| Ambeed | A1090458-1g |
(1S,2S)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-ol |
945613-46-7 | 95% | 1g |
$755.0 | 2025-04-15 | |
| Enamine | EN300-306227-0.05g |
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |
945613-46-7 | 95% | 0.05g |
$245.0 | 2023-09-05 | |
| Enamine | EN300-306227-0.1g |
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |
945613-46-7 | 95% | 0.1g |
$366.0 | 2023-09-05 | |
| Enamine | EN300-306227-0.25g |
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |
945613-46-7 | 95% | 0.25g |
$524.0 | 2023-09-05 | |
| Enamine | EN300-306227-0.5g |
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |
945613-46-7 | 95% | 0.5g |
$824.0 | 2023-09-05 | |
| Enamine | EN300-306227-1.0g |
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |
945613-46-7 | 95% | 1g |
$0.0 | 2023-06-07 |
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol Suppliers
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol
The Compound CAS No. 945613-46-7: (1S,2S)-2,6-Dimethyl-2,3-Dihydro-1H-Inden-1-Ol
CAS No. 945613-46-7 refers to the compound known as (1S,2S)-2,6-Dimethyl-2,3-Dihydro-1H-Inden-1-Ol, a structurally unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of dihydroindenols, which are derivatives of indene with hydroxyl groups. The stereochemistry of this compound is defined by its (1S,2S) configuration, which plays a crucial role in its physical and chemical properties.
The molecular structure of (1S,2S)-2,6-Dimethyl-2,3-Dihydro-1H-Inden-1-Ol consists of a bicyclic framework with two methyl substituents at positions 2 and 6. The hydroxyl group at position 1 imparts hydrophilic properties to the molecule, making it suitable for reactions involving nucleophilic or electrophilic attack. Recent studies have highlighted the importance of such dihydroindenol derivatives in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of complex natural products. Researchers have demonstrated that (1S,2S)-2,6-Dimethyl-2,3-Dihydro-1H-Inden-1-Ol can serve as a versatile building block for constructing multi-ring systems found in various alkaloids and terpenoids. For instance, a study published in Natural Product Reports outlined its role in the total synthesis of a bioactive diterpenoid, showcasing its potential in drug discovery.
In addition to its role in natural product synthesis, this compound has been explored for its catalytic properties. Recent advancements in asymmetric catalysis have revealed that the (1S,2S) configuration of this dihydroindenol derivative can act as a chiral ligand in transition-metal-catalyzed reactions. This finding has opened new avenues for enantioselective synthesis of chiral molecules, which are highly sought after in the pharmaceutical industry.
The physical properties of CAS No. 945613-46-7 are also worth noting. Its melting point and solubility characteristics make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for quality control and characterization during large-scale production processes.
From an environmental standpoint, studies have been conducted to assess the biodegradability and toxicity of this compound. Preliminary results indicate that it exhibits low toxicity towards aquatic organisms under standard test conditions. However, further research is required to fully understand its environmental impact and ensure sustainable practices during its production and use.
In conclusion, (1S,2S)-2,6-Dimethyl-2,3-Dihydro-1H-Inden-1-Ol, with its unique stereochemistry and versatile molecular framework, represents a valuable compound in contemporary chemical research. Its applications span across drug discovery, catalysis, and materials science, making it a subject of continued interest among scientists worldwide.
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